
5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound with a unique structure that includes an indole core substituted with an aminomethyl group, a fluorine atom, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the indole derivative react under acidic conditions.
Methylation: The methyl groups can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole core.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It can serve as a probe in biological studies to understand the role of indole derivatives in biological systems.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to interact with tryptophan-binding proteins. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group but with a furan ring instead of an indole.
7-Fluoroindole: A simpler indole derivative with a fluorine atom but lacking the aminomethyl and methyl groups.
Uniqueness
5-(Aminomethyl)-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the aminomethyl group provides a site for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
5-(aminomethyl)-7-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-11(2)7-3-6(5-13)4-8(12)9(7)14-10(11)15/h3-4H,5,13H2,1-2H3,(H,14,15) |
Clé InChI |
FTVBCOXFIBJZIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)CN)F)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


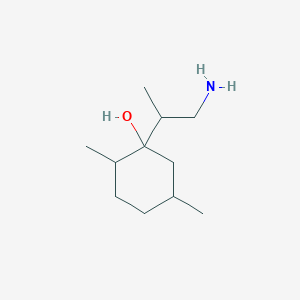
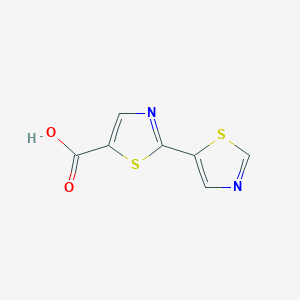



![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
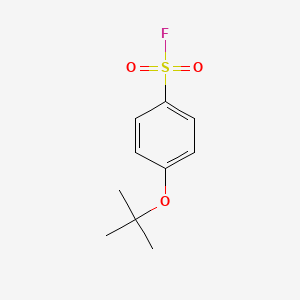
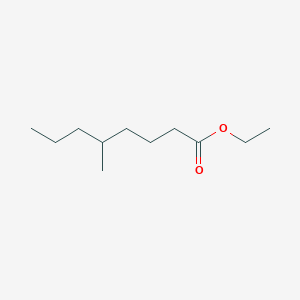
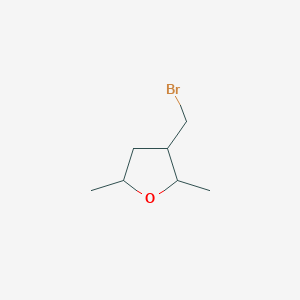
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)

![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

